(3R,4S)-2-Oxo-4-phenylazetidin-3-YL acetate

Asymmetric Synthesis Taxol Side Chain Diastereoselectivity

For semi-synthetic paclitaxel or docetaxel processes, sourcing racemic or incorrect enantiomers risks generating sub-potent 2'-epi-taxanes. This enantiopure (3R,4S)-2-oxo-4-phenylazetidin-3-yl acetate is the validated, stereochemically defined intermediate directly compatible with patented taxane routes. - Single (3R,4S) enantiomer; eliminates in-house chiral resolution steps. - Enantiomeric excess ≥98%, ensuring correct (2R,3S) side-chain configuration critical for tubulin binding. - Also serves as Cabazitaxel Impurity 26 for ICH-compliant analytical method validation.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 144790-01-2
Cat. No. B1243582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-2-Oxo-4-phenylazetidin-3-YL acetate
CAS144790-01-2
Synonyms(3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone
3-(acetyloxy)-4-phenyl-2-azetidinone
3-AcO-4-Ph-2-azetidinone
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(NC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO3/c1-7(13)15-10-9(12-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,1H3,(H,12,14)/t9-,10+/m0/s1
InChIKeyYTBSMLRVFPHDOB-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral β-Lactam Intermediate for Taxane Synthesis


(3R,4S)-2-Oxo-4-phenylazetidin-3-yl acetate (CAS 144790-01-2), also known as (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone, is a chiral β-lactam building block. Its primary value lies in its role as a stereochemically defined intermediate for the semi-synthesis of the taxane anticancer agents paclitaxel (Taxol) and docetaxel (Taxotere) [1]. The compound exists as a single enantiomer with defined (3R,4S) stereochemistry, distinguishing it from the racemic cis mixture and the (3S,4R) enantiomer. It is also listed as 'Cabazitaxel Impurity 26' for pharmaceutical impurity profiling applications [2].

Chiral building block for taxane semi-synthesis
Pharmaceutical impurity reference standard (ISO 17034)
Chiral HPLC reference for enantioselective method development
Stereochemically defined scaffold for antibacterial research

Why Racemic or Alternative β-Lactams Fail


The (2R,3S) configuration of the taxol side chain is critical for its antitumor activity, and this stereochemistry is directly derived from the starting (3R,4S)-azetidinone acetate [1]. Using the racemic cis-3-acetoxy-4-phenylazetidin-2-one or the (3S,4R) enantiomer introduces the wrong configuration at C-2/C-3, leading to epimeric side chains. The resulting (2S,3R)-taxol analogs exhibit significantly reduced tubulin binding and cytotoxic potency. Furthermore, the 3-hydroxy analog lacks the acetate protecting group required for regioselective ring-opening and coupling to baccatin III. Therefore, neither the racemate, the opposite enantiomer, nor the free alcohol can substitute for the enantiopure (3R,4S)-acetate in validated taxane synthetic routes [2].

Racemic cis mixture

May introduce epimeric side chain, altering target binding affinity and cell-model response profiles.

(3S,4R) enantiomer

Leads to 2'-epi-taxane analogs with reported lower cytotoxic potency in cell-based assays.

3-Hydroxy analog

Lacks the acetate protecting group, compromising regioselective coupling with baccatin III.

Quantitative Differentiation from Closest Analogs


Diastereoselectivity in Chiral Auxiliary Synthesis

Using L-threonine-derived chiral auxiliaries, the condensation with acetoxyacetyl chloride yields the protected (3R,4S)-azetidinone acetate with a 95:5 diastereomeric ratio over the competing (3S,4R) isomer, as determined by NMR. This directs the synthesis toward the correct taxane stereochemistry [1].

Diastereoselectivity
Head-to-head
95:5 dr
Supports efficient enantioselective synthesis
NMR determination; high diastereoselectivity reduces resolution requirement
Asymmetric Synthesis Taxol Side Chain Diastereoselectivity

Enantiomeric Excess via Enzymatic Resolution

Lipase-catalyzed deacylation or hydrolysis of racemic cis-3-acetoxy-4-phenylazetidin-2-one provides the desired (3R,4S)-enantiomer with an enantiomeric excess (ee) of ≥ 98%. In contrast, the (3S,4R)-enantiomer is separated and discarded, or hydrolyzed to the unwanted alcohol [1][2].

Enantiomeric excess
Head-to-head
≥ 98% ee
Supports taxane side chain optical purity requirements
CAL-B lipase kinetic resolution
Enzymatic Kinetic Resolution Enantioselectivity Enantiomeric Excess

Stereochemical Requirement for Baccatin III Coupling

The (3R,4S)-acetate is the direct precursor to the (2R,3S)-phenylisoserine side chain. When the (3R,4S)-azetidinone is used, coupling to protected baccatin III proceeds in good yield to form paclitaxel after deprotection. The (3S,4R) enantiomer yields the epimeric (2S,3R) side chain, which when coupled and deprotected gives 2'-epi-paclitaxel, a compound with significantly reduced in vitro cytotoxicity against B16 melanoma cells (IC₅₀ shift from nM to µM range) [1].

Stereochemical potency
Class-level inference
Paclitaxel IC₅₀ ~2–5 nM vs 2'-epi-paclitaxel low µM
Reported cell-model potency difference underscores stereochemical requirement
Cytotoxicity assay, B16 melanoma cells
Taxane Semi-Synthesis C-13 Side Chain Coupling Stereochemical Requirement

Certified Reference Standard for Impurity Profiling

This compound is produced as an ISO 17034-certified reference standard (Cabazitaxel Impurity 26) with a purity specification of >95%. This certification level is not available for the racemic mixture or the 3-hydroxy analog, which are typically supplied as research-grade chemicals with lower purity specifications (commonly 95% or unspecified) [1].

Impurity standard certification
Cross-study comparable
>95% purity, ISO 17034
Supports traceable impurity profiling for quality control
Full characterization package (UHPLC, MS, NMR)
Pharmaceutical Impurity Standard Quality Control ISO 17034

Recommended Application Scenarios


GMP-Compliant Taxane API Synthesis

When developing or scaling up a semi-synthetic process for paclitaxel or docetaxel, procurement of enantiopure (3R,4S)-2-oxo-4-phenylazetidin-3-yl acetate with ee ≥ 98% is mandatory [1]. Using material that meets this specification eliminates the need for in-house chiral resolution, avoids epimer contamination (which would yield sub-potent 2'-epi-taxanes), and is consistent with the synthetic routes described in seminal patents and validated processes [2].

Chromatographic Method Development

For analytical laboratories developing HPLC/UHPLC methods for cabazitaxel drug substance or drug product, the ISO 17034-certified standard of this compound serves as a traceable impurity marker [1]. Its certified purity (>95%, with a full characterization data package including NMR, MS, and HPLC) allows accurate quantitation of the impurity at levels required by ICH guidelines for reporting, identification, and qualification thresholds [1].

Biocatalysis Research and Resolution Optimization

Research groups developing novel lipase-catalyzed resolutions of racemic β-lactams use enantiopure (3R,4S)-acetate as a chiral HPLC reference standard to calibrate ee determinations. Its well-characterized optical rotation and chromatographic retention time on chiral stationary phases (e.g., Chiralcel OD-H) make it an essential reference for method validation and enzyme benchmarking [1][2].

SAR Studies on β-Lactam Antibacterials

In medicinal chemistry programs exploring N-thiolated β-lactams against MRSA, the (3R,4S) stereochemistry has been shown to confer superior antibacterial activity in agar diffusion assays compared to the (3S,4R) isomers [1]. When synthesizing focused libraries, starting from the single enantiomer (3R,4S)-acetate ensures that stereochemical integrity is maintained, avoiding ambiguous biological results arising from racemic or epimeric mixtures [1].

Application
Selection Property
Validation Focus
Taxane API synthetic route development
Enantiopure (3R,4S)-acetate intermediate
Chiral purity and coupling selectivity review
Impurity profiling method development
ISO 17034 certified impurity standard
Traceable purity and chromatographic characterization
Enzymatic resolution research
Chiral reference standard for ee calibration
Chiral HPLC retention and ee benchmarking
N-Thiolated β-lactam antibacterial research
Single enantiomer scaffold with defined stereochemistry
Stereochemical influence on antimicrobial screening endpoints
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